2-Cyclohexen-1-one, 2,6,6-trimethyl-3-(2-methylpropoxy)-
Overview
Description
2-Cyclohexen-1-one, 2,6,6-trimethyl-3-(2-methylpropoxy)- is an organic compound with a molecular formula of C14H24O2. This compound is a derivative of cyclohexenone, characterized by the presence of a trimethyl group and a 2-methylpropoxy group. It is a versatile intermediate used in various chemical syntheses and has applications in multiple fields, including pharmaceuticals and fragrances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2,6,6-trimethyl-3-(2-methylpropoxy)- can be achieved through several methods. One common approach involves the alkylation of 2-cyclohexen-1-one with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like acetone or ethanol.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to ensure high yield and purity. For instance, the use of palladium-catalyzed coupling reactions can be employed to introduce the 2-methylpropoxy group onto the cyclohexenone ring. This method is advantageous due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 2,6,6-trimethyl-3-(2-methylpropoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclohexenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Cyclohexen-1-one, 2,6,6-trimethyl-3-(2-methylpropoxy)- has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances and flavoring agents due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-Cyclohexen-1-one, 2,6,6-trimethyl-3-(2-methylpropoxy)- exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile, participating in nucleophilic addition reactions. Its structure allows it to engage in conjugate addition with nucleophiles, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A simpler analog without the trimethyl and 2-methylpropoxy groups.
2-Cyclohexen-1-ol: An alcohol derivative of cyclohexenone.
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: A related compound used in fragrances.
Uniqueness
2-Cyclohexen-1-one, 2,6,6-trimethyl-3-(2-methylpropoxy)- is unique due to its specific functional groups, which confer distinct chemical reactivity and applications. The presence of the 2-methylpropoxy group enhances its utility in synthetic chemistry and industrial applications, making it a valuable compound in various fields.
Properties
IUPAC Name |
2,6,6-trimethyl-3-(2-methylpropoxy)cyclohex-2-en-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-9(2)8-15-11-6-7-13(4,5)12(14)10(11)3/h9H,6-8H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLMFWKZJWAAIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC(C1=O)(C)C)OCC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448430 | |
Record name | 2-Cyclohexen-1-one, 2,6,6-trimethyl-3-(2-methylpropoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60068-02-2 | |
Record name | 2-Cyclohexen-1-one, 2,6,6-trimethyl-3-(2-methylpropoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.